6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpyrimidine-4-carboxylic acid
Description
6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpyrimidine-4-carboxylic acid is a heterocyclic compound that features both pyrazole and pyrimidine rings. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific fields.
Properties
Molecular Formula |
C11H12N4O2 |
|---|---|
Molecular Weight |
232.24 g/mol |
IUPAC Name |
6-(2,5-dimethylpyrazol-3-yl)-2-methylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C11H12N4O2/c1-6-4-10(15(3)14-6)8-5-9(11(16)17)13-7(2)12-8/h4-5H,1-3H3,(H,16,17) |
InChI Key |
AIRXTUBNUUSLCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)C2=CC(=NC(=N2)C)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpyrimidine-4-carboxylic acid typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 1,3-dimethyl-5-pyrazolone with 2-methyl-4,6-dichloropyrimidine under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpyrimidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-5-pyrazolone: A precursor in the synthesis of the target compound.
2-methyl-4,6-dichloropyrimidine: Another precursor used in the synthesis.
Pyrazole derivatives: Compounds with similar pyrazole rings that exhibit comparable biological activities.
Uniqueness
6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpyrimidine-4-carboxylic acid is unique due to its combined pyrazole and pyrimidine structures, which confer distinct chemical and biological properties. This dual-ring system allows for versatile reactivity and interaction with a wide range of biological targets, making it a valuable compound in various fields of research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
